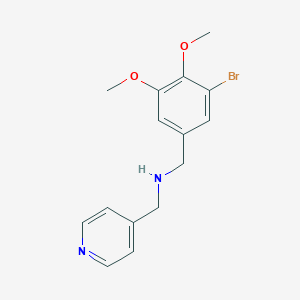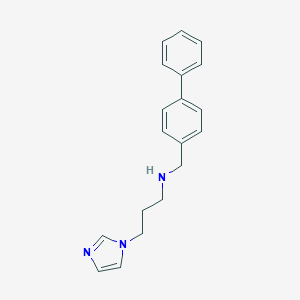
1-(4-Methoxybenzoyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzoyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as Meldrum's acid derivative) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Wirkmechanismus
The mechanism of action of Meldrum's acid derivative is not fully understood. However, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation. Additionally, Meldrum's acid derivative has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Meldrum's acid derivative has been shown to exhibit anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. In animal studies, this compound has been shown to reduce the production of inflammatory cytokines and inhibit tumor growth. Additionally, Meldrum's acid derivative has been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Meldrum's acid derivative in lab experiments is its unique chemical structure, which makes it a versatile building block for the synthesis of other compounds. Additionally, this compound has been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation of using Meldrum's acid derivative is its relatively low yield in the synthesis process, which can increase the cost of production.
Zukünftige Richtungen
There are several future directions for the research and development of Meldrum's acid derivative. One potential direction is the synthesis of novel compounds based on the chemical structure of Meldrum's acid derivative. Another direction is the further investigation of the anti-inflammatory and anti-tumor properties of this compound in animal models. Additionally, the development of more efficient synthesis methods for Meldrum's acid derivative could help reduce the cost of production and increase its potential applications in various scientific research areas.
Conclusion
In conclusion, Meldrum's acid derivative is a promising compound that has potential applications in various scientific research areas such as organic chemistry, medicinal chemistry, and material science. This compound can be synthesized through a multi-step process and has been shown to exhibit anti-inflammatory and anti-tumor properties. Further research is needed to fully understand the mechanism of action of Meldrum's acid derivative and its potential applications in scientific research.
Synthesemethoden
The synthesis of Meldrum's acid derivative involves several steps. The first step is the condensation of 4-methoxybenzoyl chloride with Meldrum's acid in the presence of a base such as triethylamine. This reaction produces the intermediate 1-(4-methoxybenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. The next step involves the addition of methylamine to the intermediate to produce the final product, 1-(4-Methoxybenzoyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
Meldrum's acid derivative has potential applications in various scientific research areas such as organic chemistry, medicinal chemistry, and material science. This compound can be used as a building block for the synthesis of other compounds due to its unique chemical structure. It can also be used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, Meldrum's acid derivative has been shown to exhibit anti-inflammatory and anti-tumor properties. Additionally, this compound has been used as a precursor for the synthesis of luminescent materials.
Eigenschaften
Molekularformel |
C16H14N2O3 |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
1-(4-methoxybenzoyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14N2O3/c1-10-8-11(2)18(16(20)14(10)9-17)15(19)12-4-6-13(21-3)7-5-12/h4-8H,1-3H3 |
InChI-Schlüssel |
CKSQCYNEUHXHAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1C(=O)C2=CC=C(C=C2)OC)C#N)C |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1C(=O)C2=CC=C(C=C2)OC)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B276006.png)
![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)
![2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276011.png)



![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(3-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276026.png)
![4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276028.png)

![N-[4-(dimethylamino)benzyl]-N-(3-isopropoxypropyl)amine](/img/structure/B276031.png)